molecular formula C8H12O2 B128639 1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone CAS No. 145788-50-7

1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone

Cat. No. B128639
M. Wt: 140.18 g/mol
InChI Key: ITPPAWADXHMHMF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone, commonly known as HCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCE is a chiral molecule, meaning that it exists in two enantiomeric forms, which have different chemical and biological properties.

Mechanism Of Action

The mechanism of action of HCE is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. HCE has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

HCE has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. HCE has also been shown to improve cognitive function and to reduce oxidative stress in various animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HCE in lab experiments is its enantiopure form, which allows for precise control over the stereochemistry of the synthesized molecules. However, one of the limitations of using HCE is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on HCE, including the development of new synthetic methods for the production of enantiopure HCE, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science. Additionally, further research is needed to fully understand the mechanism of action of HCE and its biochemical and physiological effects.

Synthesis Methods

The synthesis of HCE involves the reaction between cyclohexanone and L-(+)-tartaric acid, which results in the formation of HCE in its enantiopure form. The synthesis of HCE can also be achieved through the oxidation of 1,2-cyclohexanedione using sodium hypochlorite. The enantiopure form of HCE can be separated using chiral chromatography techniques.

Scientific Research Applications

HCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, HCE has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, HCE has been used as a chiral building block for the synthesis of complex organic molecules. In material science, HCE has been used as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

145788-50-7

Product Name

1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-[(3S)-3-hydroxycyclohexen-1-yl]ethanone

InChI

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m0/s1

InChI Key

ITPPAWADXHMHMF-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)C1=C[C@H](CCC1)O

SMILES

CC(=O)C1=CC(CCC1)O

Canonical SMILES

CC(=O)C1=CC(CCC1)O

synonyms

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (S)- (9CI)

Origin of Product

United States

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